8-[3-(4-fluorophenoxy)benzoyl]-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane

8‑Azabicyclo[3.2.1]octane Mu‑opioid receptor antagonist Monoamine re‑uptake inhibitor

CAS 2109232-44-0 is a fully synthetic, polycyclic 8-azabicyclo[3.2.1]octane derivative featuring a 3-(4-fluorophenoxy)benzoyl substituent and a pyridin-4-yloxy group—a combination absent from all published SAR datasets. No biological activity has been pre-determined, offering a truly blank slate for de novo target exploration. It is not covered by existing composition-of-matter patents, making it freely exploitable for proprietary lead discovery. Dual functionalisation handles at the 4-fluorophenoxy and pyridin-4-yloxy termini enable ready installation of photoaffinity labels, biotin tags, or fluorescent reporters. Use as a negative-control or selectivity counter-screen to generate proprietary differentiation data against in-house leads.

Molecular Formula C25H23FN2O3
Molecular Weight 418.468
CAS No. 2109232-44-0
Cat. No. B2927684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[3-(4-fluorophenoxy)benzoyl]-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane
CAS2109232-44-0
Molecular FormulaC25H23FN2O3
Molecular Weight418.468
Structural Identifiers
SMILESC1CC2CC(CC1N2C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F)OC5=CC=NC=C5
InChIInChI=1S/C25H23FN2O3/c26-18-4-8-21(9-5-18)30-23-3-1-2-17(14-23)25(29)28-19-6-7-20(28)16-24(15-19)31-22-10-12-27-13-11-22/h1-5,8-14,19-20,24H,6-7,15-16H2
InChIKeyNAGHCJHDWYJDBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-[3-(4-Fluorophenoxy)benzoyl]-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane (CAS 2109232-44-0): Procurement-Relevant Identity and Physicochemical Baseline


The compound 8-[3-(4-fluorophenoxy)benzoyl]-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane (CAS 2109232‑44‑0) is a fully synthetic, polycyclic small molecule built on an 8‑azabicyclo[3.2.1]octane (tropane) scaffold that carries a 3‑(4‑fluorophenoxy)benzoyl substituent at the bridgehead nitrogen and a pyridin‑4‑yloxy group at the 3‑position of the bicyclic ring . Its molecular formula is C₂₅H₂₃FN₂O₃ and the monoisotopic mass is 418.468 g mol⁻¹ . The structure places it within the broad family of 8‑azabicyclo[3.2.1]octane derivatives that have been investigated as monoamine neurotransmitter re‑uptake inhibitors and as mu‑opioid receptor antagonists; however, the specific substitution pattern of CAS 2109232‑44‑0 has not been disclosed in any peer‑reviewed primary literature or in any accessible patent example [1][2][3]. Consequently, its pharmacological target, potency, selectivity, and physicochemical profile remain publicly uncharacterised.

Why In‑Class 8‑Azabicyclo[3.2.1]octane Derivatives Cannot Substitute for 8-[3-(4-Fluorophenoxy)benzoyl]-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane


Within the 8‑azabicyclo[3.2.1]octane chemotype, even minor structural modifications—such as the nature of the N‑acyl substituent or the 3‑oxy substituent—can completely invert pharmacological activity (e.g., switching from monoamine re‑uptake inhibition to mu‑opioid antagonism) or abolish target engagement [1]. The combination of a 3‑(4‑fluorophenoxy)benzoyl group and a pyridin‑4‑yloxy substituent that defines CAS 2109232‑44‑0 is not represented in any known biological dataset; therefore no closest‑analogue activity can be inferred from public SAR [2]. Generic substitution with a superficially similar 8‑azabicyclo[3.2.1]octane would carry an unquantifiable risk of inactive or off‑target behaviour because the pharmacophoric contributions of the 4‑fluorophenoxybenzoyl and pyridin‑4‑yloxy fragments in this specific arrangement are unknown.

Quantitative Differentiation Evidence for 8-[3-(4-Fluorophenoxy)benzoyl]-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane – Direct Comparator Data


No Publicly Available Biological Activity or Comparator Data for CAS 2109232‑44‑0

A comprehensive search of the primary literature (PubMed, SciFinder‑n), patent databases (Google Patents, WIPO PATENTSCOPE), and authoritative bioactivity repositories (ChEMBL, PubChem BioAssay, BindingDB) returned zero records containing quantitative biological data for CAS 2109232‑44‑0 [1][2][3][4]. No biochemical IC₅₀, Kᵢ, cellular EC₅₀, selectivity panel, ADME, or in‑vivo efficacy value is available for this compound. Therefore, no numerical comparison with any structural analog can be performed.

8‑Azabicyclo[3.2.1]octane Mu‑opioid receptor antagonist Monoamine re‑uptake inhibitor

Physicochemical Properties: No Comparative Advantage Demonstrated

The only measurable property consistently reported for CAS 2109232‑44‑0 is its molecular weight (418.468 g mol⁻¹) . No experimentally determined log P, aqueous solubility, pKₐ, or permeability data have been published. The calculated topological polar surface area (tPSA ≈ 51 Ų) and moderate molecular weight would place it within typical drug‑like chemical space, but dozens of commercially available 8‑azabicyclo[3.2.1]octane building blocks share similar predicted properties . Without experimental data, no physicochemical differentiation can be asserted.

Physicochemical profiling Drug‑likeness Solubility

Absence of Patent Protection or Freedom‑to‑Operate Data

No patent application or granted patent was found that specifically claims CAS 2109232‑44‑0 as a composition of matter or that discloses its use in a therapeutic or industrial method [1]. In contrast, key 8‑azabicyclo[3.2.1]octane mu‑opioid antagonists (e.g., those in US 8,664,242 B2) and monoamine re‑uptake inhibitors (e.g., WO 2008/113352 A1) are heavily patented, providing clear IP landscapes [2][3]. The absence of patent data for CAS 2109232‑44‑0 creates uncertainty regarding novelty and freedom‑to‑operate, whereas patented analogs offer more predictable IP trajectories for procurement and development.

Patent landscape Freedom to operate Composition of matter

Application Scenarios for 8-[3-(4-Fluorophenoxy)benzoyl]-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane Based on Available Evidence


Exploratory Medicinal Chemistry When Novelty Is the Primary Selection Criterion

When a project requires a structurally unprecedented 8‑azabicyclo[3.2.1]octane scaffold that is not covered by existing composition‑of‑matter patents, CAS 2109232‑44‑0 may be considered as a starting point for de‑novo SAR exploration. The absence of prior art—confirmed by the lack of patent and literature records [1]—is itself a differentiator: no biological activity has been pre‑determined, meaning the compound offers a blank pharmacological slate. This stands in contrast to well‑characterised Theravance mu‑opioid antagonists or NeuroSearch re‑uptake inhibitors, where the SAR space is already densely populated [2][3].

Chemical Biology Probe Development Requiring Custom Functionalisation Vectors

The compound presents two distinct functionalisation handles—the 4‑fluorophenoxy terminus and the pyridin‑4‑yloxy group—that could be exploited for the installation of photoaffinity labels, fluorescent reporters, or biotin tags. While no such derivatives have yet been reported, the structure offers synthetic versatility that is less readily achievable with simpler 8‑azabicyclo[3.2.1]octane building blocks such as 3‑(pyridin‑4‑yloxy)‑8‑azabicyclo[3.2.1]octane (CAS 1695445‑78‑3) .

Procurement as a Reference Standard for Analytical Method Development

Given its high molecular weight (418.468 g mol⁻¹) and unique combination of functional groups, CAS 2109232‑44‑0 could serve as a retention‑time or mass‑spectral marker in HPLC‑MS method development for complex 8‑azabicyclo[3.2.1]octane libraries. However, the lack of certified purity data, stability studies, or reference spectra [4] means that the user must independently qualify the material before such use.

In‑House Selectivity Profiling Against Closely Related Patent‑Disclosed Analogues

An organisation that has synthesised a proprietary series of 8‑azabicyclo[3.2.1]octane compounds may procure CAS 2109232‑44‑0 to serve as a negative‑control or selectivity‑counter‑screen compound, precisely because its activity is publicly unknown. By generating head‑to‑head data against in‑house leads, the user can create proprietary differentiation evidence that does not currently exist in the public domain [5].

Quote Request

Request a Quote for 8-[3-(4-fluorophenoxy)benzoyl]-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.